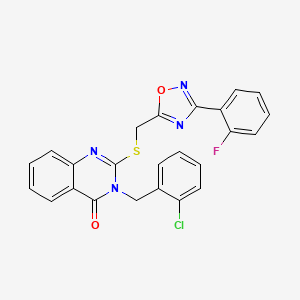

Methyl 4-amino-3-(butylamino)benzoate

説明

“Methyl 4-amino-3-(butylamino)benzoate” is a chemical compound with the CAS Number: 597562-39-5 . It has a molecular weight of 222.29 and its IUPAC name is methyl 4-amino-3-(butylamino)benzoate . The compound is stored in a dark place, sealed in dry, at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for “Methyl 4-amino-3-(butylamino)benzoate” is 1S/C12H18N2O2/c1-3-4-7-14-11-8-9 (12 (15)16-2)5-6-10 (11)13/h5-6,8,14H,3-4,7,13H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.科学的研究の応用

Synthesis Processes and Chemical Reactions

- Synthesis Techniques : Methyl 4-amino-3-(butylamino)benzoate is synthesized through various chemical processes. For instance, Taylor et al. (1996) demonstrated a method involving the carbonation of N,N-bis(trimethylsilyl)aniline to produce 4-Amino[7-14C]benzoic acid, which is a key intermediate in synthesizing methyl 4-amino-3-(butylamino)benzoate (Taylor et al., 1996).

- Chemical Modifications : The compound has been utilized in various chemical modifications. Arslan et al. (2004) reported the synthesis of a benzimidazole compound using methyl 4-amino-3-(butylamino)benzoate, highlighting its utility in creating complex molecular structures (Arslan et al., 2004).

Applications in Organic Chemistry and Drug Development

- Enaminone Anticonvulsant Activity : Scott et al. (1993) explored methyl 4-amino-3-(butylamino)benzoate derivatives for their potential anticonvulsant properties in medicinal chemistry (Scott et al., 1993).

- Aminopyrrolidine Synthesis : Davies et al. (2007) utilized methyl 4-amino-3-(butylamino)benzoate in the synthesis of aminopyrrolidines, a class of compounds with significant applications in drug development (Davies et al., 2007).

- Anticancer Drug Development : Gamage et al. (1997) reported a synthesis method for acridine-4-carboxylic acids from methyl 4-amino-3-(butylamino)benzoate, which are key intermediates in the production of anticancer drugs (Gamage et al., 1997).

Biological and Pharmacological Research

- Antimicrobial Agent Evaluation : Sahoo et al. (2010) synthesized a series of 1,2,4-triazole derivatives using methyl 4-amino-3-(butylamino)benzoate, testing them as potential antimicrobial agents (Sahoo et al., 2010).

Safety and Hazards

The safety information for “Methyl 4-amino-3-(butylamino)benzoate” indicates that it should be handled with care. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335 , suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

作用機序

Target of Action

Methyl 4-amino-3-(butylamino)benzoate is a benzoate compound that has been designed as a local anesthetic . The primary targets of this compound are the sodium ion (Na+) channels on the nerve membrane . These channels play a crucial role in the conduction of nerve impulses, and their blockade results in a loss of local sensation without affecting consciousness .

Mode of Action

This compound acts by binding to specific parts of the sodium ion channels on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a reversible blockage of nerve conduction, leading to a loss of sensation in the local area where the compound is applied .

Result of Action

The primary result of the action of Methyl 4-amino-3-(butylamino)benzoate is a temporary loss of sensation in the local area where the compound is applied. This is due to its ability to block the conduction of nerve impulses by acting on sodium ion channels. This makes it useful for procedures requiring local anesthesia .

特性

IUPAC Name |

methyl 4-amino-3-(butylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-4-7-14-11-8-9(12(15)16-2)5-6-10(11)13/h5-6,8,14H,3-4,7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOVLCJDICCMPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=CC(=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-3-(butylamino)benzoate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,5-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2468980.png)

![3-[(4S)-1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2468982.png)

![N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B2468987.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2468988.png)

![2-benzyl-5-{[1-(morpholin-4-ylcarbonyl)propyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2468989.png)

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2468991.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2468994.png)